![molecular formula C20H17N5 B3867980 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline](/img/structure/B3867980.png)
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline
Descripción general
Descripción
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline, also known as MBPA, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. MBPA is a diazo compound that contains a benzimidazole moiety, which has been shown to exhibit interesting biological properties.
Mecanismo De Acción
The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline is not well understood, but it is believed to involve the formation of reactive intermediates, such as nitric oxide and nitrogen dioxide, which can cause oxidative damage to cellular components. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and leukemia. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human immunodeficiency virus. In addition, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been shown to exhibit antibacterial activity against certain gram-positive bacteria, such as Staphylococcus aureus and Streptococcus pyogenes. However, the cytotoxicity and antimicrobial activity of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline are dose-dependent and can vary depending on the cell or bacterial strain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline can be easily synthesized from commercially available starting materials and can be stored for extended periods without significant degradation. 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline can also be easily modified to introduce functional groups that can enhance its biological or analytical properties. However, the limitations of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline include its toxicity and potential environmental hazards, which require proper handling and disposal procedures.
Direcciones Futuras
There are several future directions for the research on 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline. One direction is to investigate the structure-activity relationship of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline and its derivatives to identify the key structural features that contribute to its biological and analytical properties. Another direction is to explore the potential applications of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline in nanotechnology, such as the fabrication of nanoparticles and nanocomposites. Finally, the environmental impact of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline and its derivatives should be investigated to ensure their safe use and disposal.
Aplicaciones Científicas De Investigación
4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been shown to exhibit anticancer, antiviral, and antibacterial activities. In material science, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been used as a dye for fabric and as a colorimetric sensor for metal ions. In analytical chemistry, 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline has been used as a reagent for the determination of various analytes, such as nitrite, sulfite, and hydrogen peroxide.
Propiedades
IUPAC Name |
4-[(1-methylbenzimidazol-2-yl)diazenyl]-N-phenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5/c1-25-19-10-6-5-9-18(19)22-20(25)24-23-17-13-11-16(12-14-17)21-15-7-3-2-4-8-15/h2-14,21H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLDFNBKKPHSGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C=C3)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-(1-methyl-1H-benzimidazol-2-yl)diazenyl]-N-phenylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-benzyl-2-[2-(4-bromobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3867908.png)
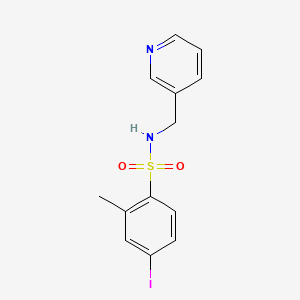
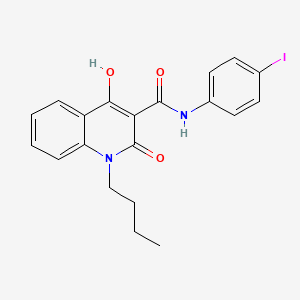
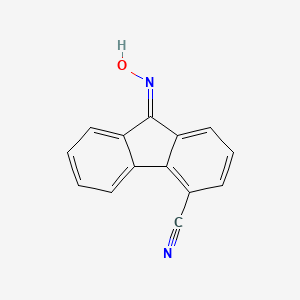
![N'-{4-[(2-chlorobenzyl)oxy]benzylidene}-2-(2-methylphenoxy)acetohydrazide](/img/structure/B3867927.png)
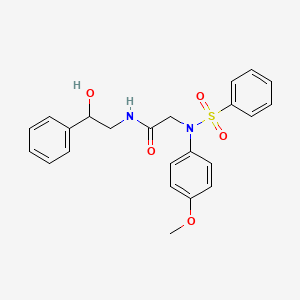
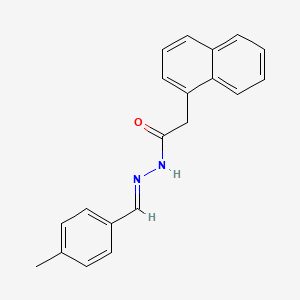
![2-[4-(5,8-dimethoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethanol](/img/structure/B3867943.png)
![N-[3-({[3-(3-fluorophenyl)tetrahydro-3-furanyl]methyl}amino)-4-methoxyphenyl]acetamide](/img/structure/B3867949.png)
![4-nitro-N'-[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]benzohydrazide](/img/structure/B3867961.png)
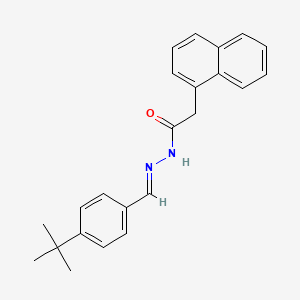

![4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3867988.png)